Cas no 913258-31-8 (Latanoprost Methyl Ester)

Latanoprost Methyl Ester structure
Latanoprost Methyl Ester structure
اسم المنتج:Latanoprost Methyl Ester
كاس عدد:913258-31-8
وسط:C24H36O5
ميغاواط:404.53964805603
CID:5145520

Latanoprost Methyl Ester الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate
    • 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-, methyl ester, (5Z)-
    • Latanoprost methyl ester
    • Latanoprost Impurity 16
    • LatanoprostEPImpurityG
    • Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate (ACI)
    • Latanoprost Methyl Ester
    • نواة داخلي: 1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1
    • مفتاح Inchi: KSRNMZVGEYUNEO-JNAAKWLTSA-N
    • ابتسامات: C([C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=C\CCCC(=O)OC)C[C@@H](O)CCC1C=CC=CC=1

Latanoprost Methyl Ester الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
M913250-50mg
Latanoprost Methyl Ester
913258-31-8
50mg
$1499.00 2023-05-17
TRC
M913250-5mg
Latanoprost Methyl Ester
913258-31-8
5mg
$190.00 2023-05-17
TRC
M913250-25mg
Latanoprost Methyl Ester
913258-31-8
25mg
$ 800.00 2023-09-06

Latanoprost Methyl Ester طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ;  rt; 3.5 h, 72 - 75 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 2

رد فعل الشرط
1.1 Catalysts: Pyridine Solvents: Sulfolane ;  70 min, 80 °C
2.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane ,  Water ;  2 min, 17 °C; 65 min, 17 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -75 °C; 2 h, -75 °C
2.2 Reagents: Methanol ;  -75 °C → -5 °C
3.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
3.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
3.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
3.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
3.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
3.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
4.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Potassium carbonate ,  Potassium ferricyanide Catalysts: Potassium osmate dihydrate ,  1,4-Bis[(9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]-9,10-anthracenedione Solvents: tert-Butanol ,  Water ;  1.5 h, rt; rt → 0 °C
1.2 17 h, 0 °C
1.3 Reagents: Sodium pyrosulfite ;  1 h, 0 °C → rt
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ;  5 min, rt
2.2 Reagents: Triethylamine ;  5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
5.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
5.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, 0 °C → 20 °C; 20 °C → 0 °C
1.3 Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C
1.4 Catalysts: Aluminum tert-butoxide ;  5 h, 20 °C; 20 °C → 0 °C
1.5 Reagents: Sodium bicarbonate Solvents: Pyridine ,  Water ;  0 °C
2.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  2.5 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 6

رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  4 h, 40 °C
1.2 Reagents: Triethylamine
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ;  5 min, rt
2.2 Reagents: Triethylamine ;  5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 7

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
1.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
1.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
1.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
1.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
1.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
1.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
1.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
2.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
2.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
2.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
2.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 10

رد فعل الشرط
1.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Triethylamine ;  5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
2.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
4.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
4.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  2.5 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  2.5 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -75 °C; 2 h, -75 °C
1.2 Reagents: Methanol ;  -75 °C → -5 °C
2.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
1.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Tetrahydrofuran ;  rt → 15 °C
1.2 5 min, 15 °C
1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt
2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane ,  Water ;  2 min, 17 °C; 65 min, 17 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -75 °C; 2 h, -75 °C
3.2 Reagents: Methanol ;  -75 °C → -5 °C
4.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
4.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
4.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
4.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
4.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
4.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
المراجع
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Latanoprost Methyl Ester Raw materials

Latanoprost Methyl Ester Preparation Products

Related Articles

مقالات موصى بها

الموردين الموصى بهم
Enjia Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Enjia Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Aoguang Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
上海贤鼎生物科技有限公司